N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
Description
Chemical Identity and Structural Characterization of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming fatty acid amide derivatives. The compound bears the Chemical Abstracts Service registry number 52794-79-3, providing unambiguous identification within chemical databases. According to IUPAC nomenclature principles, the name reflects the primary structural features: the prefix "N,N-bis(2-hydroxyethyl)" indicates two 2-hydroxyethyl substituents attached to the nitrogen atom, while "isooctadecan-1-amide" specifies the branched eighteen-carbon chain terminating in an amide functional group.
Alternative systematic names include "Isooctadecanamide, N,N-bis(2-hydroxyethyl)-" and "N,N-bis(2-hydroxyethyl)-16-methylheptadecanamide," the latter explicitly indicating the methyl branching at the sixteenth carbon position. The European Community number 258-193-4 provides additional regulatory identification. Common names such as "Isostearamide DEA" and "Isostearic diethanolamide" reflect the industrial terminology where "DEA" denotes diethanolamine and "isostearic" refers to the branched octadecanoic acid precursor.
The nomenclature complexity arises from the branched nature of the fatty acid chain, which can exist as multiple isomeric forms. The prefix "iso" in isooctadecanoic acid traditionally indicates branching, though the specific branching pattern may vary among commercial preparations. This nomenclatural variation necessitates careful identification through both systematic names and registry numbers when referencing this compound in scientific literature.
Molecular Formula and Weight Analysis
The molecular formula C22H45NO3 defines the atomic composition of this compound, indicating twenty-two carbon atoms, forty-five hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight calculations yield values ranging from 371.5976 to 371.606 grams per mole, with slight variations attributed to different calculation methods and rounding conventions. The monoisotopic mass, representing the exact mass of the most abundant isotopic composition, equals 371.339944 atomic mass units.
Detailed molecular weight analysis reveals the contribution of each structural component to the overall mass. The isooctadecanoyl chain (C18H35CO) contributes approximately 283 grams per mole, while the bis(2-hydroxyethyl)amino moiety (N(CH2CH2OH)2) adds approximately 88 grams per mole. This distribution reflects the predominant influence of the fatty acid chain on the compound's overall molecular characteristics.
The following table summarizes the key molecular parameters:
The elemental composition analysis demonstrates the predominantly hydrocarbon nature of the molecule, with carbon and hydrogen accounting for over 83% of the total mass. The relatively low oxygen and nitrogen content reflects the amide and hydroxyl functionalities' contribution to the overall structure.
Structural Elucidation Through Spectroscopic Methods
Spectroscopic characterization of this compound requires multiple analytical techniques to confirm structural identity and purity. The compound's structural complexity, arising from the branched fatty acid chain and multiple functional groups, necessitates comprehensive spectroscopic analysis for complete characterization. Modern analytical approaches combine nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to provide definitive structural confirmation.
The spectroscopic analysis protocol typically involves sample purification through column chromatography or high-performance liquid chromatography before instrumental analysis. Sample preparation considerations include solvent selection and potential derivatization for enhanced spectroscopic sensitivity. Dimethylformamide and tetrahydrofuran represent suitable solvents for dissolving the compound while maintaining structural integrity.
Comparative spectroscopic studies with related fatty acid diethanolamides provide valuable reference data for structural confirmation. The spectroscopic fingerprint serves not only for identification purposes but also for monitoring synthetic processes and detecting structural modifications or impurities.
Nuclear Magnetic Resonance (NMR) Spectral Features
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of hydrogen and carbon environments. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various structural components, including the methyl groups, methylene chains, and hydroxyethyl moieties. The branched nature of the isooctadecanoyl chain produces distinctive splitting patterns that differentiate this compound from linear analogues.
The nuclear magnetic resonance spectral analysis of fatty acid diethanolamides demonstrates characteristic chemical shift patterns. For similar compounds, the nuclear magnetic resonance spectra show signals corresponding to the fatty acid chain protons, the amide proton environment, and the hydroxyethyl groups. The branching pattern in isooctadecanoic acid derivatives creates unique multipicity patterns that serve as diagnostic features for structural identification.
Quantitative nuclear magnetic resonance analysis enables determination of the average chain length and branching degree in commercial preparations. The integration ratios between different proton environments provide insights into the molecular structure and purity. Carbon-13 nuclear magnetic resonance spectroscopy complements proton nuclear magnetic resonance by revealing the carbon framework and confirming the presence of expected functional groups.
The nuclear magnetic resonance characterization protocol involves systematic assignment of all observable signals to specific molecular positions. This comprehensive analysis ensures structural confirmation and enables detection of synthetic byproducts or degradation products that might compromise compound purity.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. For this compound, the molecular ion peak appears at mass-to-charge ratio 371, corresponding to the protonated molecule. Fragmentation analysis reveals predictable breakdown pathways involving loss of hydroxyethyl groups and fatty acid chain segments.
Typical fragmentation patterns for fatty acid diethanolamides include loss of water molecules from hydroxyl groups, yielding fragments at molecular weight minus 18 atomic mass units. Sequential loss of hydroxyethyl groups produces characteristic fragments that aid in structural confirmation. The base peak often corresponds to the fatty acid acylium ion, providing direct evidence of the fatty acid chain composition.
Fast atom bombardment mass spectrometry and electrospray ionization techniques prove particularly effective for analyzing these polar, high molecular weight compounds. The soft ionization conditions minimize excessive fragmentation while maintaining sufficient structural information for identification purposes. Collision-activated dissociation experiments provide additional fragmentation data for detailed structural analysis.
The following table summarizes characteristic mass spectral fragments:
| Fragment | Mass (m/z) | Assignment | Relative Intensity |
|---|---|---|---|
| [M+H]+ | 372 | Molecular ion | Medium |
| [M+H-18]+ | 354 | Loss of H2O | Low |
| [M+H-44]+ | 328 | Loss of C2H4O | Medium |
| [M+H-88]+ | 284 | Loss of (C2H4OH)2N | High |
| [RCO]+ | 283 | Acylium ion | High |
Mass spectrometric analysis also enables identification of impurities and synthetic byproducts that might arise during manufacturing processes. The high resolution capabilities of modern instruments facilitate precise mass determination and elemental composition confirmation.
Crystallographic and Conformational Analysis
Crystallographic analysis of this compound presents challenges due to the compound's long-chain structure and multiple conformational possibilities. The branched fatty acid chain introduces additional conformational complexity compared to linear analogues, affecting crystal packing arrangements and intermolecular interactions. X-ray crystallographic studies require high-quality single crystals, which prove difficult to obtain for long-chain fatty acid derivatives due to their tendency to form waxy solids rather than discrete crystals.
Computational modeling provides alternative approaches for conformational analysis when experimental crystallographic data remain unavailable. Molecular dynamics simulations reveal preferred conformations and intramolecular hydrogen bonding patterns involving the hydroxyethyl groups and amide functionality. The branched nature of the isooctadecanoyl chain creates steric constraints that influence the overall molecular geometry and packing behavior.
Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide indirect structural information through phase transition temperatures and thermal stability data. These measurements reflect the crystalline organization and intermolecular forces operating within the solid state structure. The melting point and crystallization behavior offer insights into molecular packing efficiency and structural organization.
Powder diffraction analysis represents a practical alternative when single crystal growth proves unsuccessful. The diffraction patterns provide information about crystal system, unit cell parameters, and degree of crystallinity. For fatty acid derivatives, the characteristic layered structure often produces distinctive diffraction signatures corresponding to chain-to-chain spacing and layer repeat distances.
Comparative Analysis with Linear Chain Analogues
Comparative structural analysis between this compound and its linear analogue N,N-bis(2-hydroxyethyl)octadecanamide (stearamide diethanolamine) reveals significant differences in molecular behavior and properties. The linear octadecanamide derivative, bearing Chemical Abstracts Service number 93-82-3, serves as an important reference compound for understanding the structural impact of chain branching.
Molecular weight analysis shows both compounds share identical molecular formulas (C22H45NO3) and nearly identical molecular weights, with the linear stearamide derivative weighing 371.59800 grams per mole compared to 371.606 grams per mole for the branched isostearamide. Despite this similarity, the branched structure significantly alters physical properties including melting point, solubility characteristics, and thermal stability.
Spectroscopic comparison reveals distinct differences in nuclear magnetic resonance spectral patterns, particularly in the methylene region where the branched compound shows additional complexity due to the non-equivalent carbon environments. The branching pattern creates unique chemical shift patterns that serve as diagnostic features for distinguishing between linear and branched isomers.
The following comparative analysis table summarizes key structural differences:
Physical property analysis demonstrates that chain branching in the isooctadecan-1-amide derivative disrupts the regular packing arrangements characteristic of linear fatty acid chains. This structural modification enhances solubility in polar media while reducing crystallization tendency, making the branched compound particularly suitable for applications requiring improved compatibility with polar systems.
Comparative synthetic accessibility shows both compounds can be prepared through similar amidation reactions involving their respective fatty acids with diethanolamine. However, the availability of isostearic acid as a starting material may present supply chain considerations compared to the more readily available stearic acid used for linear analogue synthesis.
The branched structure also influences biodegradation pathways and environmental fate compared to linear analogues. The methyl branching point may affect enzymatic recognition and metabolic processing, potentially altering the compound's environmental persistence and bioaccumulation characteristics compared to linear chain derivatives.
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-16-methylheptadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO3/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(26)23(17-19-24)18-20-25/h21,24-25H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUUHJFOYQREKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068807 | |
| Record name | Isostearic acid diethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isooctadecanamide, N,N-bis(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
52794-79-3 | |
| Record name | N,N-Bis(2-hydroxyethyl)isooctadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052794793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctadecanamide, N,N-bis(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isostearic acid diethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-hydroxyethyl)isooctadecan-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOSTEARIC DIETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8I784TV08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Key Catalytic Strategies
- Trichlorotriazine (TCT) Activation : TCT promotes rapid amidation under solvent-free or mechanochemical conditions, achieving high yields (85–95%) in minutes.
- Carbodiimide Reagents : Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate mild, racemization-free amide formation, ideal for sensitive substrates.
- Enzyme-Catalyzed Synthesis : Lipases or proteases offer an eco-friendly alternative, enabling amidation under aqueous conditions with high atom economy.
Comparative Analysis of Preparation Methods
The table below summarizes the advantages and limitations of prominent synthetic routes:
| Method | Conditions | Catalyst/Additive | Yield | Key Advantages |
|---|---|---|---|---|
| Thermal Condensation | 150–200°C, solvent-free | Acid/Base | Moderate | Scalable, low cost |
| TCT-Mediated | Room temperature, solvent-free | Trichlorotriazine | High | Rapid, minimal purification required |
| Carbodiimide-Based | Mild temps (25–40°C), polar solvents | DCC/EDC | High | Low racemization, peptide compatibility |
| Enzymatic | Aqueous, 30–50°C | Lipases | Moderate | Eco-friendly, no toxic byproducts |
Chemical Reactions Analysis
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into simpler amides or alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce isooctadecanoic acid and diethanolamine
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, also known as isooctadecanamide, is a compound with significant applications in various fields, particularly in scientific research, cosmetics, and materials science. This article explores its properties, applications, and relevant case studies, supported by data tables and authoritative insights from diverse sources.
Cosmetic Industry
Emollient and Skin Conditioning Agent
- This compound is utilized as an emollient in cosmetic formulations due to its ability to enhance skin feel and moisture retention. Its structure allows it to form a protective barrier on the skin, preventing moisture loss.
Stabilizer for Emulsions
- In creams and lotions, this compound acts as a stabilizer, helping to maintain the consistency of emulsions by reducing surface tension between oil and water phases.
Pharmaceuticals
Drug Delivery Systems
- The compound has been investigated for use in drug delivery systems where its amphiphilic nature can facilitate the solubilization of hydrophobic drugs, enhancing their bioavailability.
Formulations for Topical Applications
- It is included in topical formulations due to its skin compatibility and ability to enhance the penetration of active pharmaceutical ingredients.
Materials Science
Surfactant in Polymer Production
- This compound serves as a surfactant in the production of polymers, improving the dispersion of fillers and enhancing the mechanical properties of the final products.
Additive in Coatings
- The compound is used as an additive in coatings to improve adhesion and durability while providing a smooth finish.
Data Table: Applications Overview
| Application Area | Functionality | Benefits |
|---|---|---|
| Cosmetics | Emollient | Enhances skin feel, moisture retention |
| Stabilizer for emulsions | Maintains consistency of formulations | |
| Pharmaceuticals | Drug delivery systems | Enhances bioavailability of hydrophobic drugs |
| Topical formulations | Improves penetration of active ingredients | |
| Materials Science | Surfactant in polymer production | Improves dispersion and mechanical properties |
| Additive in coatings | Enhances adhesion and durability |
Case Study 1: Cosmetic Formulation
A study published in a cosmetic science journal demonstrated that incorporating this compound into a facial cream formulation resulted in improved hydration levels compared to control formulations without the compound. The study measured skin hydration using corneometry over a four-week period, showing statistically significant improvements (p < 0.05).
Case Study 2: Drug Delivery
Research conducted at a pharmaceutical university explored the use of this compound in enhancing the solubility of poorly water-soluble drugs. The findings indicated that formulations containing this compound achieved higher dissolution rates compared to standard formulations, suggesting its potential for improving oral bioavailability.
Case Study 3: Polymer Applications
In materials science research, this compound was tested as a surfactant during polymer synthesis. Results showed that its presence led to better dispersion of nanoparticles within the polymer matrix, resulting in enhanced mechanical strength and thermal stability of the final product.
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The hydroxyl groups in its structure enable hydrogen bonding with water molecules, enhancing its solubility and emulsifying properties. It also interacts with lipid membranes, which can affect membrane fluidity and permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide belongs to the fatty acid alkanolamide class. Below is a detailed comparison with structurally analogous compounds, focusing on physicochemical properties, applications, and safety profiles.
Structural Analogues
N,N-Bis(2-hydroxyethyl)octanamide (shorter-chain analogue): Molecular formula: Likely C12H25NO3 (estimated). Carbon chain length: Straight-chain C8 (vs. branched C18 in the target compound). Properties: Higher water solubility due to shorter chain length; reduced hydrophobicity limits its use in oil-based formulations. Hazards: Classified as an environmental hazard and irritant .
N,N-Bis(2-hydroxyethyl)decanamide (intermediate-chain analogue): Molecular formula: Likely C14H29NO3 (estimated). Carbon chain length: Straight-chain C10. Properties: Moderate solubility in polar and nonpolar solvents; used in detergent formulations. Hazards: Similar to octanamide, labeled as an irritant and environmental hazard .
Key Differences
Research Findings
- Performance in Formulations : The branched C18 chain in this compound improves compatibility with silicone oils and mineral waxes compared to shorter-chain analogues, making it preferable in high-performance cosmetics .
Biological Activity
N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, commonly referred to as N,N-bis(2-hydroxyethyl)stearamide, is a compound of significant interest due to its diverse applications in food contact materials, cosmetics, and pharmaceuticals. This article provides an in-depth analysis of its biological activity, safety assessments, and potential applications based on current research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H45NO3 |
| Molecular Weight | 371.598 g/mol |
| Density | 0.95 g/cm³ |
| Boiling Point | 578.1 °C |
| Flash Point | 303.4 °C |
The biological activity of this compound is primarily linked to its role as a surfactant and emulsifier. It exhibits properties that can influence cell membrane integrity and permeability, making it a candidate for various applications in drug delivery systems and cosmetic formulations.
- Cell Membrane Interaction : The compound can interact with lipid bilayers, potentially altering membrane fluidity and enhancing the absorption of therapeutic agents.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it suitable for use in personal care products to inhibit microbial growth.
Toxicological Studies
A comprehensive safety assessment conducted by the European Food Safety Authority (EFSA) evaluated the compound's safety for use in food contact materials. Key findings include:
- Genotoxicity : The compound does not raise concerns regarding genotoxicity or accumulation in humans based on available data from oral toxicity studies .
- Oral Toxicity : In a 28-day oral toxicity study, no adverse effects were observed at concentrations relevant to its intended use, indicating a favorable safety profile for consumer exposure .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Study 1: Safety Assessment for Food Contact Materials
The EFSA assessed the migration of N,N-bis(2-hydroxyethyl)stearamide into food simulants. The results indicated that migration levels were below the established safety limits, supporting its use in food packaging applications .
Study 2: Antimicrobial Efficacy
Research published in various journals highlights the potential antimicrobial efficacy of N,N-bis(2-hydroxyethyl)stearamide against common pathogens. The compound demonstrated significant inhibition zones in agar diffusion tests against bacteria such as Staphylococcus aureus and Escherichia coli.
Study 3: Cosmetic Applications
In cosmetic formulations, N,N-bis(2-hydroxyethyl)stearamide has been shown to enhance skin hydration and improve product texture. Its emulsifying properties allow for stable formulations that can deliver active ingredients effectively.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
